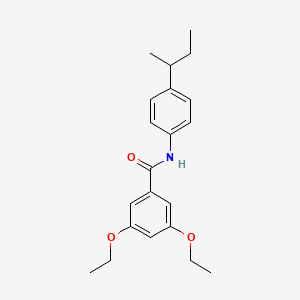![molecular formula C17H22ClNO2 B4995133 1-[2-(1-adamantyloxy)-2-oxoethyl]pyridinium chloride](/img/structure/B4995133.png)
1-[2-(1-adamantyloxy)-2-oxoethyl]pyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1-adamantyloxy)-2-oxoethyl]pyridinium chloride, also known as AOPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AOPC is a quaternary ammonium compound that is synthesized through a multistep process.
作用機序
The mechanism of action of 1-[2-(1-adamantyloxy)-2-oxoethyl]pyridinium chloride is not fully understood, but it is believed to involve the disruption of cell membranes and the inhibition of enzyme activity. This compound has been shown to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of 1-[2-(1-adamantyloxy)-2-oxoethyl]pyridinium chloride is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a wide range of microorganisms, making it a potentially useful tool in the study of infectious diseases. However, this compound is also highly toxic and can cause damage to healthy cells at high concentrations. This limits its use in certain types of experiments.
将来の方向性
There are several future directions for research on 1-[2-(1-adamantyloxy)-2-oxoethyl]pyridinium chloride. One area of interest is the development of new drug delivery systems based on this compound. Another area of interest is the investigation of the potential use of this compound as an antiviral agent. Finally, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential as an anticancer agent.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in a number of scientific research applications. Its broad-spectrum antimicrobial activity and potential as a drug delivery agent make it a valuable tool in the study of infectious diseases and drug development. However, its toxicity and limited understanding of its mechanism of action require further investigation.
合成法
The synthesis of 1-[2-(1-adamantyloxy)-2-oxoethyl]pyridinium chloride involves a multistep process that starts with the reaction of 1-bromoadamantane with sodium hydride to form 1-adamantyl sodium. This compound is then reacted with 2-bromoacetylpyridine to form 1-[2-(1-adamantyloxy)-2-oxoethyl]pyridinium bromide. Finally, the bromide salt is treated with hydrochloric acid to obtain this compound.
科学的研究の応用
1-[2-(1-adamantyloxy)-2-oxoethyl]pyridinium chloride has been extensively studied for its potential applications in various fields of scientific research, including biomedical research, materials science, and environmental science. In biomedical research, this compound has been investigated for its antiviral, antibacterial, and antifungal properties. This compound has also been studied for its potential use as a drug delivery agent due to its ability to penetrate cell membranes.
特性
IUPAC Name |
1-adamantyl 2-pyridin-1-ium-1-ylacetate;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NO2.ClH/c19-16(12-18-4-2-1-3-5-18)20-17-9-13-6-14(10-17)8-15(7-13)11-17;/h1-5,13-15H,6-12H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRZQTPHEFSKKC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OC(=O)C[N+]4=CC=CC=C4.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-methoxybenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4995059.png)
![4-{[4-(4-chlorophenyl)-5-methyl-3-(propoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4995068.png)
![N-(2,5-dimethylphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4995069.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B4995081.png)
![1-acetyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4995085.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B4995091.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4995098.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4995108.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4995117.png)
![5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4995123.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4995134.png)